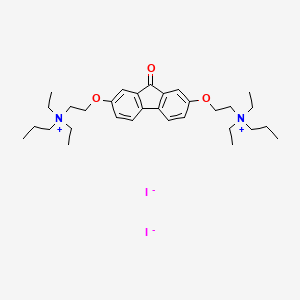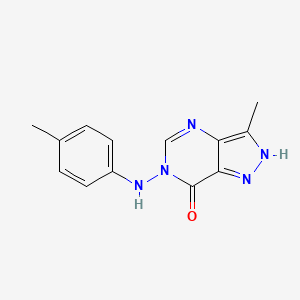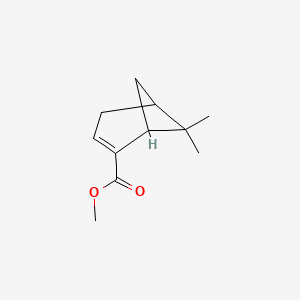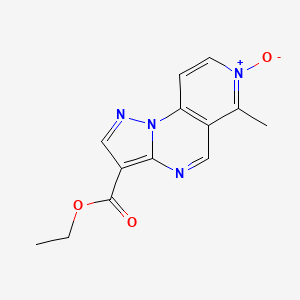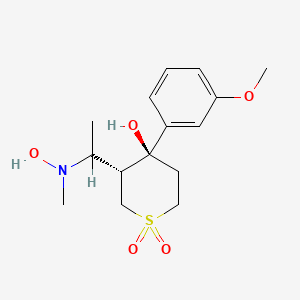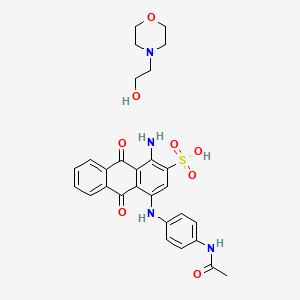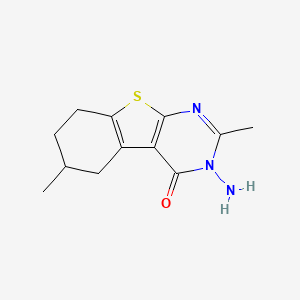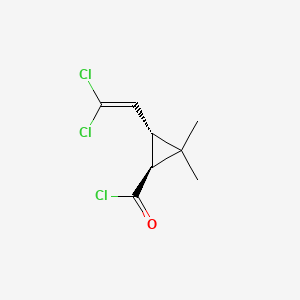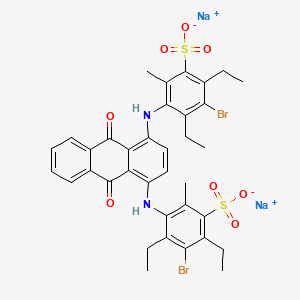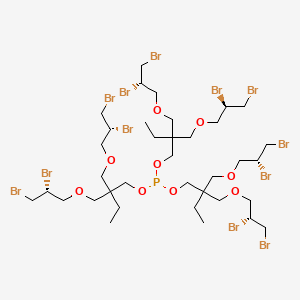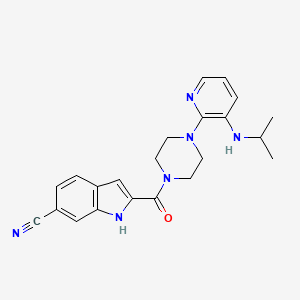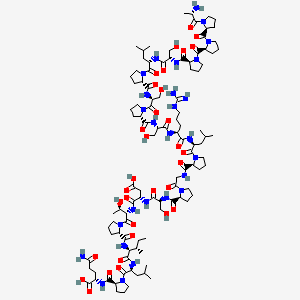![molecular formula C27H31N3O8S B15193448 1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 77847-13-3](/img/structure/B15193448.png)
1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol is a complex organic compound that belongs to the class of anthraquinone derivatives Anthraquinone derivatives are known for their diverse biological activities and are used in various industrial applications, including dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. The reaction conditions often include the use of 2-aminoethanol as a nucleophile under various conditions to achieve the desired product . The process may involve multiple steps, including the formation of intermediate compounds and subsequent reactions to introduce the sulfonic acid and bis(2-hydroxyethyl)amino groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the anthraquinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound’s anthraquinone core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonic acid and bis(2-hydroxyethyl)amino groups can enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-bromo-9,10-anthraquinone: A precursor used in the synthesis of the target compound.
1-Amino-4-(2-hydroxyethyl)amino-9,10-anthraquinone: A related compound with similar structural features.
1-Amino-4-(2-chloroethyl)amino-9,10-anthraquinone: Another derivative with different substituents.
Uniqueness
1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonic acid group enhances its solubility, while the bis(2-hydroxyethyl)amino group can facilitate interactions with biological molecules, making it a versatile compound for various applications.
Properties
CAS No. |
77847-13-3 |
|---|---|
Molecular Formula |
C27H31N3O8S |
Molecular Weight |
557.6 g/mol |
IUPAC Name |
1-amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C21H16N2O5S.C6H15NO3/c1-11-6-2-5-9-14(11)23-15-10-16(29(26,27)28)19(22)18-17(15)20(24)12-7-3-4-8-13(12)21(18)25;8-4-1-7(2-5-9)3-6-10/h2-10,23H,22H2,1H3,(H,26,27,28);8-10H,1-6H2 |
InChI Key |
LPEXEFTVXAIIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


